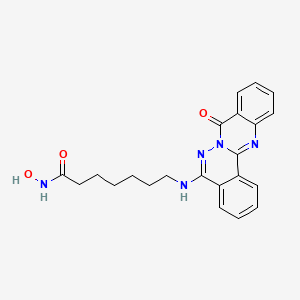
Hdac-IN-30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac-IN-30 是一种新型多靶点组蛋白脱乙酰酶抑制剂。组蛋白脱乙酰酶是去除组蛋白和非组蛋白上赖氨酸残基乙酰基的酶,导致染色质浓缩和转录抑制。 This compound 对多种组蛋白脱乙酰酶亚型表现出强效抑制活性,包括组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2、组蛋白脱乙酰酶 3、组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 。 该化合物已显示出显著的抗肿瘤功效,并正在探索其在癌症治疗中的潜在治疗应用 .
准备方法
Hdac-IN-30 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应。 一种常见的合成路线涉及使用羟肟酸衍生物,这些衍生物以其螯合金属离子(如锌)的能力而闻名,锌是组蛋白脱乙酰酶活性位点的关键成分 。this compound 的制备通常涉及以下步骤:
羟肟酸中间体的合成: 该步骤涉及将合适的胺与羧酸衍生物反应以形成羟肟酸。
偶联反应: 然后将羟肟酸中间体与合适的芳族或脂肪族部分偶联,形成最终的 this compound 化合物。
纯化: 使用色谱法或重结晶等技术对最终产物进行纯化,以获得高纯度的 this compound。
This compound 的工业生产方法可能涉及优化这些合成路线以提高产量和可扩展性。 这可能包括使用自动化合成平台和连续流动反应器来简化生产过程 .
化学反应分析
Hdac-IN-30 经历了几种类型的化学反应,包括:
氧化: this compound 可以发生氧化反应,特别是在羟肟酸部分,导致形成肟衍生物。
还原: 还原反应可以将羟肟酸基团转化为胺,从而改变化合物的活性。
取代: this compound 可以参与取代反应,其中芳族或脂肪族部分上的官能团被其他基团取代,这可能改变其抑制活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 从这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
Hdac-IN-30 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: this compound 被用作工具化合物来研究组蛋白脱乙酰酶在表观遗传调控和基因表达中的作用。
生物学: 研究人员使用 this compound 来研究组蛋白脱乙酰酶在各种细胞过程中的生物学功能,包括细胞周期调控、细胞凋亡和分化.
医学: this compound 正在被探索作为治疗各种癌症的潜在治疗剂,包括血液系统恶性肿瘤和实体瘤。
工业: This compound 用于开发诊断成像剂,并作为设计具有提高功效和选择性的新型组蛋白脱乙酰酶抑制剂的先导化合物.
作用机制
Hdac-IN-30 通过抑制组蛋白脱乙酰酶的酶活性发挥作用。该化合物与组蛋白脱乙酰酶的活性位点结合,在那里它螯合催化活性所需的锌离子。 这种抑制阻止了组蛋白和非组蛋白上赖氨酸残基的脱乙酰作用,导致乙酰化蛋白的积累 。由此产生的组蛋白过度乙酰化使染色质结构松弛,允许肿瘤抑制基因的基因转录和表达增加。 This compound 还影响参与各种细胞途径的非组蛋白,这有助于其抗肿瘤作用 .
相似化合物的比较
Hdac-IN-30 与其他组蛋白脱乙酰酶抑制剂(如伏立诺他(苯丁酰胺羟肟酸)、帕诺比诺他、贝利诺他)进行了比较。 这些化合物具有相似的作用机制,但在对各种组蛋白脱乙酰酶亚型的选择性和效力方面有所不同 。例如:
伏立诺他: 抑制组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2、组蛋白脱乙酰酶 3 和组蛋白脱乙酰酶 6,并被批准用于治疗皮肤 T 细胞淋巴瘤。
帕诺比诺他: 一种全组蛋白脱乙酰酶抑制剂,对多种组蛋白脱乙酰酶亚型具有活性,用于治疗多发性骨髓瘤的其他疗法的联合治疗。
贝利诺他: 抑制组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2、组蛋白脱乙酰酶 3 和组蛋白脱乙酰酶 6,并被批准用于治疗外周 T 细胞淋巴瘤.
生物活性
Hdac-IN-30 is a selective histone deacetylase (HDAC) inhibitor that has garnered attention in the field of cancer research due to its potential therapeutic applications. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reverse these effects, promoting gene expression associated with cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound selectively targets class I HDACs, particularly HDAC1 and HDAC2, which are often overexpressed in various cancers. By inhibiting these enzymes, this compound enhances histone acetylation, leading to a more open chromatin structure and increased transcription of genes involved in tumor suppression and apoptosis. This mechanism is crucial in cancer therapy, as it can reactivate silenced tumor suppressor genes and induce differentiation in malignant cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, treatment with this compound resulted in:
- Increased Apoptosis : Flow cytometry analysis showed a significant increase in apoptotic cells after treatment with this compound compared to controls.
- Cell Cycle Arrest : Cell cycle analysis indicated that this compound induced G1 phase arrest in several cancer cell lines, including breast and lung cancer models.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Phase Arrest |
|---|---|---|---|
| MCF-7 (Breast) | 5.2 | 35 | G1 |
| A549 (Lung) | 4.8 | 40 | G1 |
| HeLa (Cervical) | 6.0 | 30 | G1 |
In Vivo Studies
Animal model studies have further confirmed the efficacy of this compound. In xenograft models of human tumors, administration of this compound resulted in:
- Tumor Growth Inhibition : Significant reduction in tumor volume was observed compared to untreated controls.
- Survival Benefits : Mice treated with this compound exhibited improved survival rates, correlating with reduced tumor burden.
Case Studies
A recent clinical observation involved a patient with relapsed peripheral T-cell lymphoma (PTCL) who was treated with this compound as part of a combination therapy regimen. The patient showed a remarkable response:
- Complete Response : The patient achieved complete remission after three cycles of treatment.
- Biomarker Analysis : Post-treatment biopsies revealed increased acetylation of histones H3 and H4, confirming the biological activity of the drug.
Expression Profiles
Research has shown that class I HDACs are frequently overexpressed in various malignancies. A study analyzing the expression profiles of HDACs across multiple cancer types found:
| Cancer Type | HDAC1 Expression Level | HDAC2 Expression Level |
|---|---|---|
| Breast | High | Moderate |
| Lung | Moderate | High |
| Colorectal | High | High |
These findings suggest that targeting these specific HDACs with inhibitors like this compound could provide a therapeutic advantage.
Clinical Implications
The potential for using this compound extends beyond just direct inhibition of tumor growth. Its ability to modulate immune responses by affecting the expression of immune checkpoint proteins is being explored. This could enhance the efficacy of existing immunotherapies.
属性
分子式 |
C22H23N5O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
N-hydroxy-7-[(8-oxoquinazolino[2,3-a]phthalazin-5-yl)amino]heptanamide |
InChI |
InChI=1S/C22H23N5O3/c28-19(26-30)13-3-1-2-8-14-23-20-15-9-4-5-10-16(15)21-24-18-12-7-6-11-17(18)22(29)27(21)25-20/h4-7,9-12,30H,1-3,8,13-14H2,(H,23,25)(H,26,28) |
InChI 键 |
FRODMJXAOPBPTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCCCCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















